Cas no 403726-41-0 (4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide)

4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- 4-amino-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-N-[(tetrahydro-2-furanyl)methyl]-2-thioxo-
- SMR000109386
- Z57221286
- HMS2168J12
- CHEMBL1428682
- SR-01000560947-1
- 403726-41-0
- MLS000113488
- 4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-N-(oxolan-2-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
- AKOS016292480
- Oprea1_557050
- SR-01000560947
- 4-AMINO-3-PHENYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE
- HMS3317D07
- AKOS000347741
- EU-0028014
- F1260-1500
-
- Inchi: 1S/C15H17N3O2S2/c16-13-12(14(19)17-9-11-7-4-8-20-11)22-15(21)18(13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,16H2,(H,17,19)
- InChI Key: HIZMHZJVBVKXFK-UHFFFAOYSA-N
- SMILES: S1C(C(NCC2CCCO2)=O)=C(N)N(C2=CC=CC=C2)C1=S
Computed Properties
- Exact Mass: 335.07621914g/mol
- Monoisotopic Mass: 335.07621914g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 489
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 125Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- pka: 12.56±0.20(Predicted)
4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1260-1500-20μmol |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-1mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-50mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-2μmol |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-30mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-5mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-15mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-5μmol |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-10mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1260-1500-2mg |
4-amino-N-[(oxolan-2-yl)methyl]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide |
403726-41-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Additional information on 4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
4-Amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS No. 403726-41-0)
The compound 4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide, identified by the CAS registry number 403726-41-0, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of this molecule includes a thiazole ring system with substituents such as an amino group, a phenyl group, and a carboxamide moiety. The presence of these functional groups makes it a versatile compound with applications in drug design, material science, and catalysis.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, the sulfanylidene group in this compound has been shown to enhance the stability and bioavailability of drugs. Additionally, the phenyl substituent contributes to the aromaticity and hydrophobicity of the molecule, which are crucial properties for drug-receptor interactions. The carboxamide group further enhances the molecule's solubility and ability to form hydrogen bonds, making it an attractive candidate for drug delivery systems.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and cyclization. Researchers have optimized these steps to achieve high yields and purity levels. For example, the formation of the thiazole ring is often carried out under mild conditions using sulfur-containing reagents. The introduction of the amino and oxolan groups requires precise control over reaction conditions to ensure selective substitution.
In terms of applications, this compound has shown promise in the development of anti-inflammatory agents due to its ability to inhibit cyclooxygenase enzymes. Furthermore, its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Recent advancements in computational chemistry have allowed researchers to predict the electronic structure and reactivity of this compound with high accuracy, facilitating its integration into advanced materials.
The study of this compound also contributes to our understanding of sulfur-containing heterocycles in organic synthesis. Its structure provides insights into how different functional groups can be combined to create molecules with tailored properties. This knowledge is invaluable for designing new drugs and materials with improved performance.
In conclusion, 4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS No. 403726-41
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